N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines fluorinated and nitro-substituted aromatic rings with an imidazoquinazoline core, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide typically involves multi-step organic reactionsThe final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or HATU .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: It can serve as a probe to study biological pathways and molecular interactions due to its unique structure and functional groups.
Materials Science: The compound’s properties make it suitable for developing new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide involves its interaction with specific molecular targets. The fluorophenyl and nitrophenyl groups can interact with enzymes or receptors, modulating their activity. The imidazoquinazoline core may also play a role in binding to DNA or proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide: Shares the fluorophenyl group but differs in the core structure and functional groups.
N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide: Similar in having a fluorophenyl group but has a different core and side chains.
Uniqueness
N-[(4-fluorophenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is unique due to its combination of fluorinated and nitro-substituted aromatic rings with an imidazoquinazoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O4S/c28-19-9-5-17(6-10-19)15-29-24(34)14-13-23-26(35)32-25(30-23)21-3-1-2-4-22(21)31-27(32)38-16-18-7-11-20(12-8-18)33(36)37/h1-12,23H,13-16H2,(H,29,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECHUTVXSLKHSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])CCC(=O)NCC5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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